![molecular formula C8H5ClN2O2S B2435904 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1613051-32-3](/img/structure/B2435904.png)
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid
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Overview
Description
“3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The molecular formula of this compound is C8H5ClN2O2S, and its molecular weight is 228.66 .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including “3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . For example, Ritonavir, an antiretroviral drug, contains a thiazole moiety .
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant and Neuroprotective Activity
Thiazole derivatives have shown anticonvulsant and neuroprotective activities . This suggests their potential use in the treatment of neurological disorders.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests their potential use in cancer treatment.
Antidiabetic Activity
Thiazole derivatives have been reported to have antidiabetic properties . This makes them potential candidates for the development of new drugs for diabetes management.
Future Directions
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the future directions for “3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid” could potentially involve further exploration of its biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRHXXVGNUDRH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC2=NC(=C(N21)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1613051-32-3 |
Source
|
Record name | (2E)-3-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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